Kadsulignan H
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Overview
Description
Kadsulignan H is a lignan compound isolated from the roots of the plant Kadsura coccinea. It is known for its inhibitory activity on nitric oxide (NO) production, making it a compound of interest in various scientific research fields . The chemical formula of this compound is C26H30O8, and it has a molecular weight of 470.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kadsulignan H involves several steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of V-Salen complex, TMSCN, and H3PO4 . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: . The extracted compound is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Kadsulignan H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitric oxide synthase inhibitors, oxidizing agents, and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may lead to the formation of oxidized lignans, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Kadsulignan H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex lignans .
Biology: In biological research, this compound is known for its inhibitory activity on nitric oxide production, which is significant in studying inflammatory responses and immune system functions .
Medicine: In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against various human tumor cell lines .
Industry: In the industrial sector, this compound is used in the development of bioactive compounds for pharmaceuticals and other applications .
Mechanism of Action
Kadsulignan H is unique compared to other lignans due to its specific inhibitory activity on nitric oxide production. Similar compounds include kadsulignan A, kadsulignan B, and kadsulignan M, which also exhibit various biological activities . this compound stands out for its potent inhibitory effects and potential therapeutic applications .
Comparison with Similar Compounds
- Kadsulignan A
- Kadsulignan B
- Kadsulignan M
- Kadsuphilin A
- Kadsuphilin B
Properties
Molecular Formula |
C26H30O8 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] butanoate |
InChI |
InChI=1S/C26H30O8/c1-6-7-19(27)34-21-14(3)13(2)8-15-9-17(29-4)23(30-5)25(28)26(15)11-31-24-20(26)16(21)10-18-22(24)33-12-32-18/h9-10,13-14,21H,6-8,11-12H2,1-5H3/t13-,14-,21-,26+/m1/s1 |
InChI Key |
KYPYUTUECVZWHD-WGUADZDVSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CCCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
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